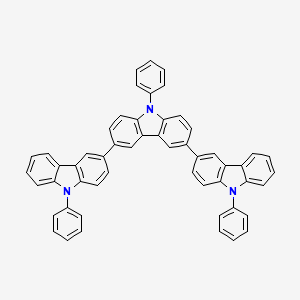

Tris-PCz

Description

Properties

IUPAC Name |

9-phenyl-3,6-bis(9-phenylcarbazol-3-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H35N3/c1-4-14-40(15-5-1)55-49-22-12-10-20-43(49)45-32-36(24-28-51(45)55)38-26-30-53-47(34-38)48-35-39(27-31-54(48)57(53)42-18-8-3-9-19-42)37-25-29-52-46(33-37)44-21-11-13-23-50(44)56(52)41-16-6-2-7-17-41/h1-35H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKMXDQBHDTQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC1=C(C=C9)N(C2=CC=CC=C21)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H35N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Prominence of Tris-PCz in Organic Electronics

An In-depth Technical Guide to Tris-PCz: Chemical Structure and Synthesis

Audience: Researchers, scientists, and drug development professionals.

9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, widely known by its common name this compound, is a key organic semiconductor material that has garnered significant attention in the field of organic electronics. Its molecular design, featuring a tri-carbazole backbone, makes it an electron-rich compound exceptionally suited for use as a hole-transport layer (HTL) material, particularly in high-efficiency Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1][2][3] Due to its high triplet energy, this compound is also frequently employed as an exciton-blocking material, which enhances the quantum efficiency of fluorescent devices.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is characterized by a unique starburst molecular structure. It consists of three carbazole (B46965) units linked at the 3 and 6 positions, forming a ter-carbazole core.[2][3][4] Phenyl groups are attached to the nitrogen atom of each carbazole ring. This highly conjugated, rigid structure contributes to its excellent thermal stability and desirable electronic properties.

-

IUPAC Name: 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole[1][4][5]

-

Common Synonyms: this compound, 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole[1][2][6]

Physicochemical and Electronic Properties

The electronic and thermal properties of this compound make it a highly effective material for OLED applications. Its ability to form exciplexes with electron-deficient materials is a key feature for its use in TADF devices.[1][2] A summary of its key quantitative data is presented below.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅₄H₃₅N₃ | [1][3][6] |

| Molecular Weight | 725.88 g/mol | [1][3][6] |

| Appearance | White powder/crystals | [1][2][6] |

| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | [1][2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | [1][2] |

| Triplet Energy (T₁) | 2.7 eV | [2] |

| Absorption (λₘₐₓ) | 305 nm (in DCM) | [1][2] |

| Photoluminescence (λₘₐₓ) | 415 nm (in DCM) | [1][2] |

| Thermal Gravimetric Analysis (TGA) | >270 °C (0.5% weight loss) | [1][2][4] |

| Purity (Sublimed) | >99.0% (HPLC) | [1][2] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bonds that link the carbazole units. Below is a representative experimental protocol.

Overall Synthesis Workflow

The logical flow of the synthesis begins with commercially available carbazole and proceeds through bromination and sequential C-N coupling steps to build the final ter-carbazole structure.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Methodology

Reagents and Solvents:

-

Carbazole

-

9-Phenylcarbazole

-

Phenylboronic acid

-

Copper(II) acetate (B1210297) (Cu(OAc)₂)

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF) (anhydrous)

Protocol:

Step 1: Synthesis of 9-Phenylcarbazole

-

To a round-bottom flask, add carbazole (1.0 eq), phenylboronic acid (1.5 eq), and Cu(OAc)₂ (1.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous toluene and pyridine (2.0 eq) via syringe.

-

Heat the reaction mixture to 110°C and stir for 24 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to yield 9-phenylcarbazole as a white solid.

Step 2: Synthesis of 3,6-Dibromo-9-phenylcarbazole

-

Dissolve 9-phenylcarbazole (1.0 eq) in DMF in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add NBS (2.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water and methanol, and dry under vacuum.

Step 3 & 4: Sequential Buchwald-Hartwig Aminations Note: The final two steps involve coupling the dibrominated intermediate with two equivalents of 9-phenylcarbazole. This can be done sequentially or, under certain conditions, as a one-pot reaction, though sequential addition often yields better control and purity.

-

To a Schlenk flask, add 3,6-dibromo-9-phenylcarbazole (1.0 eq), 9-phenylcarbazole (2.2 eq), NaOtBu (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous toluene via syringe.

-

Heat the mixture to 110°C and stir vigorously for 24-48 hours, monitoring progress by TLC or GC-MS.

-

After cooling, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography. A final purification step of sublimation is typically required to achieve the high purity (>99%) needed for electronic device fabrication.

Application Workflow: Role in an OLED Device

This compound is integral to the architecture of modern OLEDs. It primarily functions as the Hole Transport Layer (HTL), facilitating the efficient movement of positive charge carriers (holes) from the anode towards the emissive layer (EML). It can also serve as a host material within the EML itself.

Caption: Logical workflow of charge transport in an OLED featuring this compound.

This technical guide provides the foundational chemical knowledge required for the synthesis and application of this compound. The detailed protocols and data serve as a valuable resource for scientists and researchers working to advance the field of organic electronics.

References

- 1. noctiluca.eu [noctiluca.eu]

- 2. ossila.com [ossila.com]

- 3. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]

- 4. An tSín 9,9',9''-trífheinil-9H,9'H,9''H-3,3':6',3''{{14} }tercarbazole CAS:1141757-83-6 Monaróirí - Sampla Saor in Aisce - Alfa Ceimiceach [otq.alfachemsp.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- Career Henan Chemical Co. [coreychem.com]

- 7. lumtec.com.tw [lumtec.com.tw]

A Technical Guide to the Photophysical Properties of Tris-PCz

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core photophysical properties of 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, commonly known as Tris-PCz. This compound is a tricarbazole-based organic semiconductor that has garnered significant attention for its applications in organic electronics, particularly in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs).[1][2] Its unique molecular architecture imparts desirable electronic and photophysical characteristics, making it a versatile material for various functions within an OLED stack, including as a hole transport layer, an exciton (B1674681) blocking layer, and a host in Thermally Activated Delayed Fluorescence (TADF) devices.[1][3] This document summarizes its key photophysical parameters, details the experimental methodologies for their characterization, and visualizes the underlying electronic processes and experimental workflows.

Core Photophysical and Electronic Properties

The defining characteristics of this compound stem from its highly conjugated structure composed of three carbazole (B46965) units.[2][3] This electron-rich nature is fundamental to its excellent charge-transporting capabilities.[3][4] The quantitative photophysical and electronic data for this compound are summarized below.

| Property | Value | Solvent / Conditions | Reference |

| Absorption Maximum (λmax) | 305 nm | Dichloromethane (B109758) (DCM) | [1][3] |

| Photoluminescence Maximum (λPL) | 415 nm | Dichloromethane (DCM) | [1][3] |

| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | - | [1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | - | [1][3] |

| Energy Gap (HOMO-LUMO) | 3.5 eV | Calculated | [1][3] |

| Triplet Energy (ET) | 2.7 eV | - | [3] |

| Thermal Decomposition Temperature (TGA) | > 270 °C (0.5% weight loss) | - | [1][3] |

| Chemical Formula | C54H35N3 | - | [1][3] |

| Molecular Weight | 725.28 g/mol | - | [1][3] |

| CAS Number | 1141757-83-6 | - | [1][3] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic and electrochemical techniques. The following sections outline the detailed methodologies for these key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by this compound, corresponding to electronic transitions from the ground state to excited states.

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopy-grade solvent, such as dichloromethane (DCM), within a 1 cm path length quartz cuvette.[5] The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through the sample cuvette, and the other passes through a reference cuvette containing only the solvent.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm). The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[5]

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the emission of light from this compound after it has been optically excited. This provides information about the energy of the first singlet excited state (S₁).

-

Sample Preparation: Similar to UV-Vis, a dilute solution is prepared in a quartz fluorescence cuvette. For accurate quantum yield measurements, the solution is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.

-

Instrumentation: A spectrofluorometer or a fluorescence spectrometer is used. This instrument consists of an excitation source (e.g., a Xenon lamp with a monochromator), a sample holder, and an emission detector (e.g., a photomultiplier tube with a second monochromator).

-

Measurement: The sample is excited at a wavelength where it absorbs strongly (e.g., its λmax of 305 nm). The emission spectrum is then scanned over a longer wavelength range. The peak of this spectrum gives the photoluminescence maximum (λPL).

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical method used to determine the HOMO and LUMO energy levels of a molecule.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., DCM or THF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The measurements are performed in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The system is typically calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eox) is determined from the cyclic voltammogram.

-

Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, relative to the vacuum level, using the following empirical formulas:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

Transient Photoluminescence Spectroscopy

This technique is used to measure the lifetime of the excited states (both fluorescence and phosphorescence), which is critical for understanding the dynamics of de-excitation processes.

-

Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.[6] For longer-lived states like phosphorescence or delayed fluorescence, time-gated spectroscopy or transient absorption spectroscopy is used.[7][8][9]

-

Measurement: The sample is excited with a short pulse of light from a laser. The instrument then measures the time delay between the excitation pulse and the detection of the emitted photons. By collecting data from many excitation-emission cycles, a histogram of decay times is built up.

-

Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime (τ).

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing the complex relationships and processes involved in the characterization and application of this compound.

Caption: Workflow for characterizing this compound properties.

This compound's high triplet energy (2.7 eV) and suitable HOMO level (5.6 eV) make it an effective Hole Transport Layer (HTL) and Exciton Blocking Layer (EBL) in phosphorescent and TADF OLEDs.[3] As an HTL, it facilitates the efficient injection and transport of holes from the anode to the emissive layer. As an EBL, it confines triplet excitons within the emissive layer, preventing energy loss and enhancing device efficiency.

Caption: Role of this compound as HTL and EBL in an OLED.

One of the most significant applications of this compound is its use as a donor material in forming an "exciplex" with a suitable acceptor.[1][3] This exciplex can facilitate highly efficient Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, theoretically enabling 100% internal quantum efficiency.[10]

Caption: Exciplex formation and TADF with this compound.

Conclusion

This compound exhibits a compelling set of photophysical and electronic properties that establish it as a cornerstone material in the field of organic electronics. Its high triplet energy, appropriate HOMO/LUMO levels, and ability to form efficient exciplexes make it exceptionally versatile. The methodologies outlined in this guide provide a standardized framework for the characterization of this compound and similar materials, ensuring reproducible and comparable data. As research into next-generation OLEDs continues, a thorough understanding of the fundamental properties of key materials like this compound is paramount for the rational design of devices with enhanced efficiency, stability, and color purity.

References

- 1. noctiluca.eu [noctiluca.eu]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Buy 1,3,5-Tri(9H-carbazol-9-yl)benzene | 148044-07-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ossila.com [ossila.com]

Tris-PCz: An In-depth Technical Guide on its Core Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, is a prominent organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular structure, featuring a tri-carbazole backbone, imparts exceptional hole-transporting properties, making it a critical component in advanced electronic devices.[1] This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, the experimental protocols for their determination, and its role in device applications.

Core Electronic Properties of this compound

The electronic and photophysical properties of this compound are central to its function in organic electronics. The energy levels of its frontier molecular orbitals, HOMO and LUMO, dictate its charge injection and transport capabilities. Furthermore, its high triplet energy is a key attribute for its application in advanced light-emitting diodes.[2]

Quantitative Data Summary

The following table summarizes the key energy levels of this compound as determined by experimental and computational methods.

| Property | Value (eV) | Method of Determination |

| HOMO Energy Level | -5.6 | Cyclic Voltammetry / Ultraviolet Photoelectron Spectroscopy |

| LUMO Energy Level | -2.1 | Cyclic Voltammetry |

| Triplet Energy (ET) | 2.7 | Phosphorescence Spectroscopy |

Note: The HOMO and LUMO values are referenced to the vacuum level.[2][3]

Experimental Protocols

The determination of the HOMO and LUMO energy levels of organic semiconductors like this compound is crucial for device engineering. The following sections detail the standard experimental methodologies employed for these measurements.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6). The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurements.[5]

-

Electrochemical Cell Setup: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[6]

-

Measurement: The potential of the working electrode is swept linearly with time towards a positive potential (oxidation) and then reversed to a negative potential (reduction). The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard.[7]

The HOMO and LUMO energy levels can be estimated using the following equations:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Where 4.8 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination

Ultraviolet Photoelectron Spectroscopy is a surface-sensitive technique that directly measures the binding energy of valence electrons, providing a precise determination of the HOMO level.[8]

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide - ITO or gold) by thermal evaporation in a high-vacuum chamber.

-

Measurement: The sample is irradiated with a high-energy ultraviolet light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV). The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.[9]

-

Data Analysis: The HOMO level is determined from the onset of the highest energy peak in the UPS spectrum, corresponding to the electrons emitted from the HOMO. The ionization potential (IP) of the material, which is equivalent to the HOMO energy level below the vacuum level, is calculated using the following equation:[10]

IP = hν - Ecutoff - Eonset

where hν is the photon energy, Ecutoff is the secondary electron cutoff energy, and Eonset is the energy onset of the HOMO peak relative to the Fermi level.

Visualizations

The following diagrams illustrate the experimental workflows and the functional role of this compound in an organic light-emitting diode.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. noctiluca.eu [noctiluca.eu]

- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. phi.com [phi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Triplet Energy of Tris-PCz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-PCz, chemically known as 9-phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, is a key organic material in the advancement of organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). Its high triplet energy is a critical parameter that dictates its performance as a host, hole transport layer (HTL), and exciton (B1674681) blocking layer (EBL) material. A precise understanding and accurate measurement of this property are paramount for the rational design and optimization of high-efficiency OLED devices. This technical guide provides an in-depth overview of the triplet energy of this compound, including its quantitative value, the experimental methodology for its determination, and the underlying photophysical principles.

Core Photophysical Properties of this compound

A summary of the key photophysical and electronic properties of this compound is presented below. These parameters are essential for understanding its behavior in an optoelectronic device.

| Property | Value | Conditions |

| Triplet Energy (ET) | 2.7 eV | - |

| Absorption Maximum (λabs) | 305 nm | In Dichloromethane (DCM) |

| Photoluminescence Maximum (λPL) | 415 nm | In Dichloromethane (DCM) |

| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | - |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | - |

| Chemical Formula | C54H35N3 | - |

| CAS Number | 1141757-83-6 | - |

Experimental Determination of Triplet Energy

The triplet energy of organic materials like this compound is experimentally determined using low-temperature phosphorescence spectroscopy. This technique allows for the direct observation of the radiative decay from the lowest triplet excited state (T1) to the singlet ground state (S0).

Experimental Protocol: Low-Temperature Phosphorescence Spectroscopy

This protocol outlines the key steps and equipment for measuring the triplet energy of this compound.

1. Sample Preparation:

-

Solution: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., 2-methyltetrahydrofuran (B130290) (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (B145695) in a 5:5:2 ratio) at a concentration of approximately 10-5 M. The solvent should form a clear, rigid glass at cryogenic temperatures to minimize non-radiative decay pathways.

-

Thin Film: Alternatively, a thin film of this compound can be prepared by vacuum deposition or spin-coating onto a quartz substrate.

-

Degassing: The sample (in a quartz tube for solutions) is thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This is typically achieved by several freeze-pump-thaw cycles.

2. Experimental Setup:

-

Excitation Source: A pulsed laser (e.g., a nitrogen laser at 337 nm or a frequency-tripled Nd:YAG laser at 355 nm) is used to excite the sample. The excitation wavelength should be chosen to be within the absorption band of this compound.

-

Cryostat: The sample is mounted in a liquid nitrogen cryostat to cool it to 77 K (-196 °C). At this temperature, non-radiative decay processes are suppressed, and phosphorescence becomes more prominent.

-

Detection System:

-

A spectrometer is used to disperse the emitted light.

-

A time-gated intensified charge-coupled device (ICCD) camera or a photomultiplier tube (PMT) coupled with a multichannel analyzer is used as the detector. Time-gating is crucial to separate the long-lived phosphorescence signal from the short-lived fluorescence. A delay is introduced after the laser pulse to ensure that the fluorescence has decayed before the phosphorescence signal is collected.

-

3. Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The emission is collected at a 90-degree angle to the excitation beam to minimize scattered light.

-

The time-gated detector captures the phosphorescence spectrum after a set delay time (typically in the microsecond to millisecond range).

-

The spectrum is recorded over a range of wavelengths, typically starting from the end of the fluorescence region to longer wavelengths.

4. Data Analysis:

-

The triplet energy (ET) is determined from the high-energy onset of the phosphorescence spectrum. This corresponds to the energy of the 0-0 vibronic transition (the transition from the lowest vibrational level of the T1 state to the lowest vibrational level of the S0 state).

-

The onset is typically identified as the wavelength at which the intensity is 10% of the peak maximum on the high-energy side of the spectrum.

-

The triplet energy is then calculated using the following equation: ET (eV) = 1240 / λphos(0-0) (nm) where λphos(0-0) is the wavelength of the 0-0 phosphorescence transition in nanometers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the triplet energy of this compound.

Caption: Workflow for Triplet Energy Determination.

Role of Triplet Energy in TADF OLEDs

The high triplet energy of this compound is fundamental to its application in TADF OLEDs. In these devices, non-emissive triplet excitons are converted to emissive singlet excitons through a process called reverse intersystem crossing (RISC). For efficient RISC to occur in a guest emitter molecule, the host material (in this case, this compound) must have a triplet energy that is higher than that of the emitter. This prevents the undesirable energy transfer from the emitter's triplet state to the host's triplet state, a process that would quench the delayed fluorescence. By effectively confining the triplet excitons on the emitter molecules, this compound ensures that they can be efficiently up-converted to singlets and contribute to light emission, leading to high internal quantum efficiencies.

The diagram below illustrates the energy transfer processes in a TADF-OLED where this compound acts as a host material.

Caption: Energy Level Diagram in a TADF-OLED.

Conclusion

The triplet energy of 2.7 eV for this compound is a defining characteristic that enables its successful implementation in high-performance OLEDs. The accurate determination of this value through low-temperature phosphorescence spectroscopy is a critical step in the characterization of this and similar organic electronic materials. A thorough understanding of the experimental protocols and the role of triplet energy in device physics is essential for researchers and scientists working towards the next generation of organic electronics.

Tris-PCz: A Technical Guide to Solubility and Thin-Film Processing for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, is a high-performance organic semiconductor material widely utilized in the field of organic electronics. Its exceptional hole-transporting properties and high triplet energy make it a critical component in advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This compound's molecular structure, featuring three carbazole (B46965) units with phenyl substitutions, provides excellent thermal and morphological stability, contributing to the longevity and efficiency of devices. This technical guide provides an in-depth overview of the solubility characteristics of this compound and the key processing techniques for the fabrication of high-quality thin films, essential for the development of next-generation electronic and optoelectronic devices.

Solubility Profile

The solubility of this compound is a critical parameter for solution-based processing techniques. While comprehensive quantitative solubility data is not extensively published, qualitative information and some specific examples from scientific literature provide valuable guidance. This compound is generally soluble in a range of common organic solvents.

Key Observations:

-

High Solubility: this compound exhibits good solubility in chlorinated solvents such as chloroform (B151607) and dichloromethane (B109758) (DCM), as well as in ethers like tetrahydrofuran (B95107) (THF).[1] These solvents are frequently employed for preparing solutions for spin-coating and other solution-based deposition methods.

-

Moderate to Low Solubility: While not as commonly reported, solubility in aromatic hydrocarbons like toluene (B28343) and chlorobenzene (B131634) is also utilized, particularly for controlling film morphology through solvent evaporation engineering.

-

Insolubility: this compound is known to be insoluble in water and other highly polar solvents.[2]

Quantitative Solubility Data:

| Solvent | Reported Concentration | Temperature | Notes |

| Chloroform | 10⁻⁵ M | Ambient | Used for photoluminescence (PL) and electroluminescence (EL) spectra analysis.[3] |

| Dichloromethane (DCM) | Not Specified | Ambient | Used for absorption and fluorescence spectra measurements.[4][5] |

| Tetrahydrofuran (THF) | Not Specified | Ambient | Mentioned as a suitable solvent.[1] |

Thin-Film Processing and Deposition Techniques

The performance of this compound in electronic devices is highly dependent on the quality and morphology of the thin film. Both solution-based and vacuum-based deposition techniques are employed, each with its own set of parameters to optimize film characteristics.

Solution Processing: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from solution. The final thickness and quality of the this compound film are influenced by the solution concentration, solvent volatility, and spin speed.

Typical Spin Coating Parameters:

| Parameter | Typical Range | Effect on Film Thickness |

| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films.[6] |

| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in thinner films.[7] |

| Spin Time | 20 - 60 seconds | Longer spin times can lead to thinner and more uniform films. |

| Solvent Choice | Chloroform, Toluene, Chlorobenzene | Solvent volatility affects the drying rate and film morphology. |

| Post-Deposition Annealing | 80 - 120 °C | Can improve film morphology and device performance.[8] |

Vacuum Processing: Thermal Evaporation

Thermal evaporation is a vacuum deposition technique that allows for the creation of highly pure and uniform thin films with precise thickness control. This method is particularly suitable for creating multilayer device structures.

Typical Thermal Evaporation Parameters:

| Parameter | Typical Value | Effect on Film Quality |

| Deposition Rate | 0.5 - 2 Å/s | Slower rates can lead to smoother, more ordered films. |

| Substrate Temperature | Room Temperature to 150 °C | Can influence film crystallinity and morphology. |

| Base Pressure | 10⁻⁶ to 10⁻⁷ Torr | High vacuum is crucial to prevent contamination. |

| Source-to-Substrate Distance | 10 - 30 cm | Affects deposition uniformity. |

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for Spin Coating

Objective: To prepare a this compound solution for the deposition of a thin film via spin coating.

Materials:

-

This compound powder

-

High-purity solvent (e.g., chloroform, anhydrous)

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Syringe filters (e.g., 0.2 µm PTFE)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

-

Dissolution: Transfer the this compound powder to a volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the powder. A magnetic stirrer can be used at a low speed to aid dissolution.

-

Volume Adjustment: Once the this compound is fully dissolved, add the solvent to the flask's calibration mark.

-

Mixing: Cap the flask and invert it several times to ensure a homogeneous solution. For higher concentrations, gentle stirring for an extended period may be necessary.

-

Filtration: Prior to use, filter the solution using a syringe filter to remove any particulate matter that could lead to defects in the spin-coated film.

Protocol 2: Thin-Film Deposition by Spin Coating

Objective: To deposit a uniform thin film of this compound onto a substrate.

Materials:

-

Prepared this compound solution

-

Substrate (e.g., ITO-coated glass, silicon wafer)

-

Spin coater

-

Pipette or syringe

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in a sequence of detergent, deionized water, acetone, and isopropanol) and dry it with a stream of nitrogen. A UV-ozone treatment can be used to improve the wettability of the substrate surface.

-

Mounting: Securely mount the cleaned substrate onto the chuck of the spin coater.

-

Dispensing: Dispense a small volume of the this compound solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate surface during spinning.

-

Spinning: Start the spin coater program with the desired speed and duration. A typical two-step program might involve a low-speed spread cycle followed by a high-speed thinning cycle.

-

Drying/Annealing: After the spin cycle is complete, carefully remove the substrate. The film may be subsequently annealed on a hotplate at a specific temperature to remove residual solvent and improve film morphology.

Protocol 3: Thin-Film Deposition by Thermal Evaporation

Objective: To deposit a this compound thin film with precise thickness control in a high-vacuum environment.

Materials:

-

High-purity this compound powder or granules

-

Thermal evaporation system

-

Effusion cell (e.g., quartz or tantalum)

-

Substrate holder and substrates

-

Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

-

Source Loading: Load the this compound material into a clean effusion cell.

-

Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the evaporation chamber.

-

Pump Down: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).

-

Degassing: Gently heat the effusion cell to a temperature below the sublimation point of this compound to degas the material.

-

Deposition: Increase the temperature of the effusion cell to achieve the desired deposition rate, monitored by the QCM. Open the shutter to begin deposition onto the substrates.

-

Cool Down: Once the desired film thickness is reached, close the shutter and allow the system to cool down before venting the chamber.

Visualizations

References

- 1. labsolu.ca [labsolu.ca]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. noctiluca.eu [noctiluca.eu]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tris-PCz (CAS Number: 1141757-83-6) for Advanced Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-PCz, identified by CAS number 1141757-83-6, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its full chemical name is 9,9'-Diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9'H-3,3'-bicarbazole, also commonly referred to as 9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole or 9,9',9''-Triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole.[1][2][3][4][5] This comprehensive technical guide provides a detailed overview of the core properties, experimental protocols, and functional mechanisms of this compound, tailored for researchers and professionals in materials science and optoelectronics.

Physicochemical and Electronic Properties

This compound is a white crystalline powder characterized by its unique tri-carbazole backbone structure.[2][6] This molecular design imparts exceptional electronic and thermal properties, making it a versatile material in organic light-emitting diodes (OLEDs).

Core Properties

A summary of the fundamental physicochemical and electronic properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1141757-83-6 | [2] |

| Molecular Formula | C₅₄H₃₅N₃ | [2] |

| Molecular Weight | 725.28 g/mol | [2] |

| Appearance | White powder/crystals | [2] |

| Purity | >99.0% (Sublimed, HPLC) | [2] |

| Melting Point | TGA: >270 °C | [2] |

| Highest Occupied Molecular Orbital (HOMO) | 5.6 eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.1 eV | [2] |

| Triplet Energy (T₁) | 2.7 eV | [6] |

| Absorption Maximum (λₘₐₓ) | 305 nm (in Dichloromethane) | [2] |

| Photoluminescence Maximum (λₘₐₓ) | 415 nm (in Dichloromethane) | [2] |

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of materials for vacuum-deposited OLED fabrication.

Experimental Protocol: Thermal Analysis (TGA/DSC)

A generic protocol for the thermal analysis of organic materials like this compound is as follows:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is placed in an aluminum or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

TGA Measurement:

-

The sample is heated from room temperature (e.g., 40 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 K/min).[7]

-

The measurement is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 30-50 mL/min) to prevent oxidation.[7]

-

The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

-

-

DSC Measurement:

-

The sample is subjected to a heat-cool-heat cycle to erase thermal history. For example, heating from room temperature to above its expected glass transition or melting point, cooling down, and then reheating at a controlled rate (e.g., 10 K/min).

-

The heat flow to or from the sample relative to a reference is measured as a function of temperature. This allows for the determination of glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

-

Note: Specific instrument parameters should be detailed in experimental reports.

Synthesis and Purification

This compound is typically synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds between the carbazole (B46965) units.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

The following is a generalized procedure based on common Suzuki coupling reactions for similar carbazole derivatives:

-

Reactants: The key starting materials are a di-borylated carbazole derivative, such as 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and a halogenated carbazole, such as 3-bromo-9-phenyl-9H-carbazole.

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the di-borylated carbazole, an excess of the halogenated carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃) are dissolved in a suitable solvent system (e.g., a mixture of toluene (B28343) and water).[8]

-

The reaction mixture is degassed to remove oxygen.

-

-

Reaction Execution:

-

The mixture is heated to reflux (e.g., 100 °C) with vigorous stirring for a specified period (e.g., 24-48 hours).[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

-

Final Purification: For high-purity material required for electronic applications, a final purification step of temperature-gradient sublimation under high vacuum is performed.

Characterization: The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its chemical structure and by mass spectrometry to verify its molecular weight.

Role in Organic Light-Emitting Diodes (OLEDs)

This compound is a multifunctional material in OLEDs, primarily serving as a hole transport layer (HTL), an exciton (B1674681) blocking layer (EBL), and a host material in the emissive layer (EML), particularly in devices utilizing thermally activated delayed fluorescence (TADF).[2][6]

Hole Transport Layer (HTL)

As an HTL, this compound facilitates the efficient injection and transport of holes from the anode to the emissive layer while blocking the passage of electrons, thereby confining electron-hole recombination to the desired emissive zone.[9]

Experimental Protocol: Hole Mobility Measurement by Time-of-Flight (TOF)

The hole mobility of this compound can be determined using the time-of-flight (TOF) technique:

-

Sample Preparation: A thin film of this compound (typically 5-20 µm thick) is sandwiched between two electrodes, one of which is transparent (e.g., ITO).[10] The film can be prepared by vacuum evaporation or solution casting.[10]

-

Measurement Setup: The sample is placed in a circuit with a voltage source and a series resistor.

-

Carrier Generation: A short pulse of laser light, with a photon energy above the absorption edge of this compound, is directed through the transparent electrode to generate a sheet of charge carriers (holes) near this electrode.[10]

-

Data Acquisition: Under an applied electric field, the holes drift across the film to the counter electrode. The resulting transient photocurrent is measured across the series resistor with an oscilloscope.

-

Mobility Calculation: The transit time (τ) is determined from the shape of the transient photocurrent curve. The drift mobility (µ) is then calculated using the formula: µ = d² / (V * τ) where 'd' is the film thickness and 'V' is the applied voltage.

Exciplex Formation and Thermally Activated Delayed Fluorescence (TADF)

This compound, being an electron-donating material, can form an excited-state complex, known as an exciplex, with an electron-accepting material.[9][11] This is particularly important in TADF-OLEDs.

In a TADF system, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[12] This requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The formation of an exciplex between a donor (like this compound) and an acceptor can lead to a very small ΔE_ST, facilitating efficient RISC and thus high internal quantum efficiencies in OLEDs.[11]

Experimental Protocol: OLED Fabrication with a this compound HTL

A general procedure for fabricating a multilayer OLED using this compound as the HTL is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.[9] The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[9] A typical device structure could be:

-

ITO (Anode)

-

Hole Injection Layer (HIL), e.g., HAT-CN

-

This compound (HTL)

-

Emissive Layer (EML), which could be a host-guest system where this compound can also act as a host for a TADF emitter.

-

Electron Transport Layer (ETL), e.g., TPBi

-

Electron Injection Layer (EIL), e.g., LiF

-

Cathode, e.g., Al The thickness of each layer is controlled using a quartz crystal microbalance.

-

-

Encapsulation: To prevent degradation from moisture and oxygen, the fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

-

Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectrum and external quantum efficiency (EQE) are also determined.[9]

Visualizations of Key Processes

OLED Device Architecture

The following diagram illustrates a typical multilayer OLED structure incorporating this compound as the hole transport layer.

Caption: A simplified diagram of a multilayer OLED structure.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The diagram below outlines the energy transfer processes in a TADF system, which can be facilitated by an exciplex involving this compound.

Caption: Energy level diagram of the TADF mechanism.

Conclusion

This compound is a pivotal material in the advancement of organic electronics, particularly in the realm of high-efficiency OLEDs. Its robust thermal stability, excellent hole-transporting properties, and ability to form efficient exciplexes for TADF make it a subject of ongoing research and development. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for scientists and engineers working with this promising organic semiconductor. Further exploration into novel device architectures and material blends incorporating this compound is expected to yield even more significant breakthroughs in optoelectronic technologies.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. noctiluca.eu [noctiluca.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. ossila.com [ossila.com]

- 12. ossila.com [ossila.com]

An In-depth Technical Guide to Tris-PCz in Organic Light-Emitting Diodes (OLEDs)

Introduction

9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, widely known as Tris-PCz, is a multifunctional organic semiconductor that has garnered significant attention in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, consisting of a tri-carbazole backbone with phenyl substitutions, imparts a combination of desirable electronic and physical properties.[1][2][3] This electron-rich molecule exhibits excellent hole mobility, a high triplet energy, and the ability to form exciplexes, making it a versatile material for various functions within an OLED device stack.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and applications in OLEDs, with a focus on quantitative performance data and experimental methodologies for researchers and scientists in the field.

Core Properties of this compound

This compound's efficacy in OLEDs stems from its distinct chemical and physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Full Chemical Name | 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | [5] |

| CAS Number | 1141757-83-6 | [5] |

| Molecular Formula | C₅₄H₃₅N₃ | [5] |

| Molecular Weight | 725.88 g/mol | [5] |

| HOMO Level | -5.6 eV | [4] |

| LUMO Level | -2.1 eV | [4] |

| Triplet Energy (T₁) | ~2.7 eV | [4] |

| Absorption (λₘₐₓ) | ~305 nm (in DCM) | [4] |

| Photoluminescence (λₘₐₓ) | ~415 nm (in DCM) | [4] |

| Appearance | White to off-white powder/crystals | [4] |

Roles of this compound in OLEDs

This compound's versatility allows it to be employed in several critical layers of an OLED, significantly influencing device efficiency, stability, and color purity.

Hole Transport Layer (HTL)

With its high hole mobility, this compound is an excellent candidate for the hole transport layer. It facilitates the efficient injection and transport of holes from the anode to the emissive layer, ensuring a balanced charge carrier distribution within the device, which is crucial for high recombination efficiency.[6][7]

Exciton (B1674681) Blocking Layer (EBL)

Possessing a high triplet energy of approximately 2.7 eV, this compound can effectively function as an exciton blocking layer.[1][2] When placed adjacent to the emissive layer, it confines triplet excitons within the light-emitting region, preventing their diffusion to adjacent layers where they would non-radiatively decay. This is particularly important in blue phosphorescent and TADF OLEDs to maximize light output.[1][2]

Host Material

This compound can serve as a host material in both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[8][9] Its high triplet energy allows for efficient energy transfer to guest emitter molecules without quenching their excited states.

Exciplex Formation

This compound can form an exciplex (an excited-state complex) with a suitable electron-accepting material.[4][10] This property is particularly valuable in TADF OLEDs, where the exciplex can facilitate the reverse intersystem crossing (RISC) process, converting non-emissive triplet excitons into emissive singlet excitons, thereby boosting the internal quantum efficiency.[10]

Quantitative Performance Data

The following tables summarize the performance of OLEDs incorporating this compound in various roles, compiled from multiple research studies.

This compound as a Hole Transport Layer (HTL)

| Emitter Type | Device Architecture | EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime | Reference |

| Green Phosphorescent | ITO/HAT-CN/Tris-PCz/mCBP:Ir(ppy)₃/B3PYMPM/LiF/Al | 23.6 | 85.9 | 75.6 | - | [11] |

| Blue Fluorescent | ITO/PEDOT:PSS/Tris-PCz/ADN:DSA-Ph/TPBi/LiF/Al | 5.1 | 6.8 | 3.4 | - | [12] |

| TADF (Green) | ITO/HATCN/Tris-PCz/mCBP:4CzIPN/T2T/Bpy-TP2/LiF/Al | >20 | - | - | LT95 > 430 h @ 1000 cd/m² | [13] |

This compound in Exciplex-Forming Host Systems

| Emitter Type | Device Architecture | EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime | Reference |

| Green Exciplex | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T/CN-T2T/Liq/Al | 11.9 | - | - | - | [10] |

| Yellow Fluorescent (dopant) | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T:Rubrene/CN-T2T/Liq/Al | 6.9 | - | - | - | [10] |

| Red Fluorescent (dopant) | ITO/ReO₃:this compound/Tris-PCz/Tris-PCz:CN-T2T:DCJTB/CN-T2T/Liq/Al | 9.7 | - | - | - | [10] |

| Green Phosphorescent (dopant) | ITO/TAPC/Tris-PCz:PO-T2T:Ir(ppy)₂acac/PO-T2T/LiF/Al | 29.1 | 101.4 | 93.9 | - | [14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving Suzuki or Ullmann coupling reactions to form the carbazole-carbazole linkages. A general synthetic approach is outlined below.

General Synthetic Strategy:

-

Synthesis of a 3,6-dihalocarbazole derivative: This can be achieved by the halogenation of a suitable N-phenylcarbazole precursor.

-

Synthesis of a 3-carbazolylboronic acid or ester: This intermediate is typically prepared from a 3-halocarbazole derivative.

-

Suzuki or Ullmann Coupling: The final step involves the cross-coupling of the 3,6-dihalocarbazole derivative with two equivalents of the 3-carbazolylboronic acid/ester (Suzuki) or a 3-halocarbazole in the presence of a copper catalyst (Ullmann).

Illustrative Suzuki Coupling Protocol:

-

Materials: 3,6-Dibromo-9-phenylcarbazole, 9-phenyl-9H-carbazol-3-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water).

-

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., Argon), add 3,6-dibromo-9-phenylcarbazole, 2.2 equivalents of 9-phenyl-9H-carbazol-3-ylboronic acid, the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization or sublimation to obtain pure this compound.[15][16]

-

OLED Fabrication by Thermal Evaporation

A common method for fabricating multilayer OLEDs incorporating small molecules like this compound is vacuum thermal evaporation.

-

Substrate Preparation:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

-

-

Organic and Metal Layer Deposition:

-

The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

The organic materials, including this compound for the HTL and other layers, are placed in separate crucibles made of materials like quartz or tungsten.

-

The materials are sequentially deposited onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.

-

Following the deposition of all organic layers, the metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the pixels.

-

-

Encapsulation:

-

To protect the device from atmospheric moisture and oxygen, it is encapsulated in a glovebox filled with an inert gas (e.g., Nitrogen or Argon).

-

A glass lid is sealed onto the substrate using a UV-curable epoxy resin. A desiccant is often included within the encapsulated space to absorb any residual moisture.

-

Device Characterization

-

Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical performance of the fabricated OLEDs are measured using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer. The current density, luminance, and external quantum efficiency (EQE) are determined as a function of the applied voltage.

-

Electroluminescence (EL) Spectrum: The EL spectrum is measured at a constant current or voltage to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

-

Lifetime Measurement: The operational stability of the device is evaluated by monitoring the luminance decay over time under a constant current density. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.

Signaling Pathways and Experimental Workflows

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The diagram below illustrates the energy transfer process in a TADF OLED where this compound can act as a host material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,3':6',3''-Ter-9H-carbazole, 9,9',9''-triphenyl- | 1141757-83-6 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. noctiluca.eu [noctiluca.eu]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

The Core Mechanism of Tris-PCz Exciplex Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the formation of exciplexes—excited-state complexes formed between an electron donor and an acceptor—represents a critical pathway to achieving superior device performance. Among the various materials utilized, 9,9',9''-triphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole, commonly known as Tris-PCz, has emerged as a cornerstone electron donor. Its electron-rich, highly conjugated tri-carbazole structure facilitates efficient hole transport and enables the formation of emissive exciplexes with a variety of electron-deficient acceptor molecules.[1][2] This guide provides a comprehensive technical overview of the formation mechanism of this compound exciplexes, with a focus on the underlying photophysics, experimental characterization, and the key parameters governing their efficiency.

This compound: A Prominent Donor Molecule

This compound's molecular architecture, featuring a triphenylamine (B166846) core with three carbazole (B46965) units, endows it with excellent hole-transporting properties.[1] Its high triplet energy (ET ≈ 2.7 eV) also makes it an effective exciton (B1674681) blocking material, preventing unwanted energy transfer and enhancing the efficiency of Thermally Activated Delayed Fluorescence (TADF) in OLEDs.[2] The electron-rich nature of this compound is fundamental to its ability to form exciplexes with suitable electron-accepting molecules.[2]

The Exciplex Formation and Emission Mechanism

The formation of a this compound exciplex is initiated by the electrical excitation of the donor (this compound) and acceptor molecules in an OLED device. The process can be broken down into the following key steps:

-

Charge Carrier Injection and Transport: Under an applied voltage, holes are injected into the highest occupied molecular orbital (HOMO) of the this compound (donor), and electrons are injected into the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. These charge carriers migrate through their respective transport layers.

-

Exciton Formation at the Donor-Acceptor Interface: At the interface between the donor and acceptor layers, or in a mixed layer, holes on the this compound and electrons on the acceptor molecule can form Coulombically bound electron-hole pairs, known as excitons.

-

Charge Transfer and Exciplex Formation: An electron from the excited this compound molecule is transferred to the LUMO of the acceptor molecule. This intermolecular charge transfer (CT) results in the formation of an exciplex, a transient excited state where the donor is positively charged and the acceptor is negatively charged. This can be represented as (this compound•+...Acceptor•-)*.

-

Radiative Decay and Light Emission: The exciplex can then relax to the ground state through the emission of a photon. The energy of this emitted light is determined by the energy difference between the HOMO of the donor (this compound) and the LUMO of the acceptor.

The Role of Thermally Activated Delayed Fluorescence (TADF)

A crucial aspect of high-efficiency exciplex-based OLEDs is the utilization of triplet excitons through TADF. Due to spin statistics, 75% of the electrically generated excitons are in the non-emissive triplet state. TADF provides a mechanism to convert these triplets into emissive singlets:

-

Intersystem Crossing (ISC): Singlet exciplexes (1CT) can undergo intersystem crossing to form triplet exciplexes (3CT).

-

Reverse Intersystem Crossing (RISC): For efficient TADF, the energy difference between the singlet and triplet charge-transfer states (ΔEST) must be very small (typically < 0.2 eV). This small energy gap allows the triplet excitons to be converted back to singlet excitons through thermal activation (reverse intersystem crossing).

-

Delayed Fluorescence: The up-converted singlet excitons then contribute to the overall light emission, resulting in a "delayed" fluorescence component and significantly increasing the internal quantum efficiency of the device.

The efficiency of RISC is often mediated by a third, local triplet state (3LE) of either the donor or the acceptor molecule, which acts as an intermediate in the transition between the 3CT and 1CT states.[3]

Key Acceptor Molecules for this compound Exciplexes

Several electron-deficient molecules have been successfully paired with this compound to form efficient exciplexes. The choice of the acceptor is critical in tuning the emission color and optimizing the device performance. Some notable examples include:

-

CN-T2T: A star-shaped 1,3,5-triazine/cyano hybrid molecule.[4][5]

-

PO-T2T: 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine, a common electron acceptor.

-

B4PyPPM: A pyrimidine-based molecule with four pyridine (B92270) pendants, known for its excellent electron transport properties.[2][6]

Quantitative Data of this compound Based Exciplexes

The photophysical properties of this compound exciplexes are highly dependent on the chosen acceptor molecule. The following table summarizes key quantitative data for some reported this compound based exciplex systems.

| Donor | Acceptor | Photoluminescence Quantum Yield (ΦPL) | Singlet-Triplet Energy Splitting (ΔEST) | External Quantum Efficiency (EQE) of OLED | Emission Color | Reference |

| This compound | CN-T2T | 0.53 | -0.59 kcal/mol (~ -0.026 eV) | 11.9% | Green | [4][5] |

| This compound | PO-T2T | - | - | - | - | [7] |

| This compound | B4PyPPM | - | - | - | Red (with dopant) | [6] |

| TAPC | PO-T2T | - | - | 7.1% | - | [8][9] |

| EBCz-ThX | B4PyPPM | - | - | 22.46 cd/A (Current Eff.) | Blue | [10] |

Experimental Protocols

The characterization of this compound exciplex formation and properties relies on a suite of spectroscopic and device fabrication techniques.

OLED Fabrication and Characterization

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

-

Thin Film Deposition: The organic layers and metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). A typical device structure is: ITO / Hole Injection Layer (e.g., MoO3) / this compound (Hole Transport Layer and Donor) / this compound:Acceptor (Emissive Layer) / Acceptor (Electron Transport Layer) / Electron Injection Layer (e.g., LiF) / Al (Cathode). The thickness of each layer is controlled using a quartz crystal microbalance.

-

Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectrum.

Photoluminescence Quantum Yield (PLQY) Measurement

The absolute PLQY of a thin film is measured using an integrating sphere coupled to a spectrometer.[11][12]

-

Sample Preparation: The thin film of the this compound:acceptor blend is deposited on a quartz substrate.

-

Measurement Procedure:

-

A reference measurement is taken with the empty integrating sphere to obtain the spectrum of the excitation light source (e.g., a laser or a xenon lamp with a monochromator).

-

The sample is placed inside the integrating sphere, and the spectrum is measured again. The sample is excited by the monochromatic light, and the sphere collects both the scattered excitation light and the emitted photoluminescence.

-

-

Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the measured spectra.[12]

Time-Resolved Photoluminescence Spectroscopy

This technique is used to measure the lifetime of the excited states and distinguish between prompt and delayed fluorescence.

-

Experimental Setup: A pulsed laser (picosecond or nanosecond) is used to excite the sample. The emitted light is collected and detected by a high-speed detector, such as a streak camera or a time-correlated single photon counting (TCSPC) system.

-

Data Analysis: The decay of the photoluminescence intensity over time is recorded. The resulting decay curve can be fitted with one or more exponential functions to determine the lifetimes of the different emissive species. The presence of a long-lived component is indicative of delayed fluorescence from TADF.

Transient Absorption Spectroscopy

This technique probes the excited-state absorption of the material and provides information about the dynamics of charge carriers and excited states.

-

Experimental Setup: A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorbance of the sample at different wavelengths. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be tracked.

-

Data Analysis: The transient absorption spectra show features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. The kinetics of these features provide information on processes such as charge transfer, intersystem crossing, and exciton annihilation.

Mandatory Visualizations

Signaling Pathway of this compound Exciplex Formation and TADF

Caption: Mechanism of this compound exciplex formation and TADF.

Experimental Workflow for this compound Exciplex Characterization

Caption: Workflow for characterizing a new this compound exciplex system.

Conclusion

The formation of exciplexes with this compound as the electron donor is a powerful strategy for developing highly efficient OLEDs. The key to this success lies in the unique photophysical properties of this compound and the careful selection of an appropriate electron acceptor to achieve a small singlet-triplet energy splitting, enabling efficient harvesting of triplet excitons via Thermally Activated Delayed Fluorescence. A thorough understanding of the underlying mechanism, coupled with rigorous experimental characterization, is essential for the rational design of new materials and the continued advancement of organic electronics. This guide provides a foundational framework for researchers and professionals engaged in this exciting and rapidly evolving field.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]

- 12. ossila.com [ossila.com]

Thermal Properties of Tris-PCz for Enhanced Device Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris-PCz (9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole) is a state-of-the-art hole transport and host material widely employed in high-performance organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its excellent charge transport properties and high triplet energy have positioned it as a key component in achieving high efficiency and long operational lifetimes. A critical aspect of its performance, and indeed the reliability of any organic electronic device, is its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound and their direct implications for device stability.

Data Presentation: Thermal Properties of this compound

The thermal stability of an organic semiconductor is paramount for ensuring the longevity and consistent performance of electronic devices. Key parameters include the glass transition temperature (Tg), at which the material transitions from a rigid glassy state to a more rubbery state, and the decomposition temperature (Td), at which the material begins to chemically break down. For this compound, a high glass transition temperature is indicative of its morphological stability at elevated operational temperatures.

| Thermal Property | This compound | CBP (comparative) | Alq3 (comparative) |

| Glass Transition Temperature (Tg) | 163 °C | 110-141 °C | ~175 °C |

| Decomposition Temperature (Td) | >270 °C (at 0.5% weight loss) | ~350-450 °C | ~400-450 °C |

| Thermal Conductivity | Data not available | ~0.1-0.3 W/(m·K) | 0.107 W/(m·K)[1] |

| Heat Capacity | Data not available | Data not available | ~1.03 J/(g·K) at room temperature[1] |

Experimental Protocols

The characterization of the thermal properties of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: A small amount of high-purity, sublimed this compound powder (typically 5-10 mg) is placed in a ceramic (e.g., alumina) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance situated within a furnace.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

-

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other phase transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

Experimental Conditions:

-